molecular formula C14H25N3O B2405367 N-Decyl-1H-imidazole-1-carboxamide CAS No. 1517970-73-8

N-Decyl-1H-imidazole-1-carboxamide

Cat. No. B2405367
M. Wt: 251.374
InChI Key: GFOTUQYZFZIURC-UHFFFAOYSA-N
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Description

“N-Decyl-1H-imidazole-1-carboxamide” is a compound with the CAS Number: 1517970-73-8 . It has a molecular weight of 251.37 . The IUPAC name for this compound is N-decyl-1H-imidazole-1-carboxamide . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The Inchi Code for “N-Decyl-1H-imidazole-1-carboxamide” is 1S/C14H25N3O/c1-2-3-4-5-6-7-8-9-10-16-14 (18)17-12-11-15-13-17/h11-13H,2-10H2,1H3, (H,16,18) . This indicates that the compound has a complex structure with multiple carbon, hydrogen, nitrogen, and oxygen atoms.

Scientific Research Applications

Inhibiting Transforming Growth Factor β-activated Kinase 1 (TAK1) The compound 2,4-1H-imidazole carboxamides, which share a structural similarity with N-Decyl-1H-imidazole-1-carboxamide, were discovered as potent and selective inhibitors of Transforming Growth Factor β-activated Kinase 1 (TAK1). The discovery was based on a DNA-encoded chemical library screen, revealing these compounds' remarkable kinome selectivity. X-ray crystallography studies of these compounds showed a distinct binding mode, highlighting the importance of the imidazole ring structure in interacting with biological targets (Veerman et al., 2021).

Exploring Chemical Reactions and Functionalization Another study explored the reaction between 1-substituted imidazoles (a category that includes compounds like N-Decyl-1H-imidazole-1-carboxamide), isocyanates, and cyanophenylacetylene. This reaction, under mild, non-catalytic solvent-free conditions, led to the formation of (Z)-(2-cyano-1-phenylethenyl)imidazole-2-carboxamides, showcasing the chemical versatility and potential for functionalization of the imidazole structure (Belyaeva et al., 2012).

properties

IUPAC Name

N-decylimidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-2-3-4-5-6-7-8-9-10-16-14(18)17-12-11-15-13-17/h11-13H,2-10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOTUQYZFZIURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNC(=O)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Decyl-1H-imidazole-1-carboxamide

CAS RN

1517970-73-8
Record name N-decyl-1H-imidazole-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
M Pal, NM Easton, H Yaphe, SL Bearne - Bioorganic Chemistry, 2018 - Elsevier
Rational approaches for the design of enzyme inhibitors furnish powerful strategies for developing pharmaceutical agents and tools for probing biological mechanisms. A new strategy …
Number of citations: 9 www.sciencedirect.com

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